3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Description
3-(1H-Pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a heterocyclic compound featuring a benzamide core linked to a pyrazole moiety and a piperidine ring substituted with a 1,2,5-thiadiazole group. Its structure combines aromatic and heterocyclic elements, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-17(13-3-1-4-15(11-13)23-8-2-7-18-23)20-14-5-9-22(10-6-14)16-12-19-25-21-16/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKINBIWOIAQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzamide group. The thiadiazole ring is then synthesized and attached to the piperidine ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Biological Activities
Anticancer Properties : Recent studies have indicated that derivatives of pyrazole and thiadiazole compounds exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For example, a study demonstrated that certain structural modifications led to enhanced cytotoxic effects against glioblastoma cells, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Activity : The compound has also been assessed for its antimicrobial properties. Research has shown that derivatives containing both pyrazole and thiadiazole moieties can act against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects : In addition to its anticancer and antimicrobial properties, the compound has shown potential as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .
Case Study 1: Anticancer Activity
A study by Da Silva et al. evaluated the anticancer effects of various thiazolidine derivatives, including those related to the compound in focus. The results indicated that specific modifications increased cytotoxicity against glioblastoma multiforme cells significantly .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that compounds similar to 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide exhibited inhibition against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. These findings suggest a potential application in developing new antibiotics .
Case Study 3: Anti-inflammatory Mechanism
In an investigation focusing on inflammation, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro. This positions it as a candidate for treating inflammatory disorders such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide- and piperidine-based derivatives reported in the literature. Below is a detailed comparison with key analogs, focusing on synthetic yields, substituent effects, and spectral properties.
Key Findings:
Substituent Effects on Yield: Electron-withdrawing groups (e.g., tetrafluoroethyl in 6e) reduce yields compared to simpler substituents (e.g., difluoromethoxy in 6f, 76.2%) . Bulky substituents (e.g., pyrazine in 6h) show moderate yields (75.2%), suggesting steric effects are manageable .
Spectral and Physical Properties :
- All analogs in are yellow solids, indicating conjugated π-systems. The target compound’s pyrazole-thiadiazole system may similarly confer color but with distinct UV-Vis absorption.
- Mass spectrometry data for analogs (e.g., 6e at m/z 410.18) align with calculated molecular weights, validating synthetic routes .
Heterocyclic Diversity :
- The patent compound (9) uses a pyrrolo[2,3-d]pyrimidinyl group, which enhances planar aromaticity for kinase inhibition. In contrast, the target’s thiadiazole offers sulfur-mediated hydrogen bonding and metabolic stability.
Biological Implications :
- Fluorinated analogs (6e, 6f, 13a) are designed for enhanced lipophilicity and bioavailability. The target’s thiadiazole may improve solubility due to polar sulfur atoms, balancing hydrophobicity from the pyrazole .
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a novel synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyrazole ring linked to a thiadiazole and a piperidine moiety. The structural formula can be represented as follows:
The presence of these heterocycles is significant as they contribute to the compound's biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values in the micromolar range .
Table 1: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 15.63 | |
| Pyrazole Derivative B | MDA-MB-231 | 10.38 | |
| 3-(1H-pyrazol-1-yl) | MCF-7 | TBD | TBD |
Anti-inflammatory Effects
Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has also been documented. For example, certain pyrazole-based compounds demonstrated significant antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong activity levels .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Pyrazole Derivative C | Salmonella typhi | Moderate | |
| Pyrazole Derivative D | Bacillus subtilis | Strong |
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the substituents on the pyrazole and thiadiazole rings can significantly influence its potency and selectivity towards specific biological targets. For instance, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by improving binding affinity to target proteins involved in tumor growth regulation .
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Combination Therapy : A study evaluated the synergistic effects of pyrazole derivatives with conventional chemotherapeutics like doxorubicin in breast cancer models, showing enhanced cytotoxicity compared to monotherapy .
- In Vivo Studies : Animal models treated with pyrazole-based compounds exhibited reduced tumor growth rates and improved survival outcomes compared to control groups .
Q & A
Basic: What are the common synthetic routes for preparing 3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide?
The compound is typically synthesized via multi-step condensation and cyclization reactions. A plausible route involves:
- Step 1 : Functionalization of the piperidine ring with 1,2,5-thiadiazole via nucleophilic substitution or coupling reactions (e.g., using Buchwald-Hartwig amination or palladium catalysis) .
- Step 2 : Introduction of the pyrazole moiety to the benzamide core through a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling .
- Step 3 : Final amide bond formation between the substituted benzoyl chloride and the thiadiazole-piperidine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
Characterization involves NMR, HRMS, and X-ray crystallography (via SHELX software for structural refinement) .
Basic: Which spectroscopic and computational methods are critical for characterizing this compound?
- Spectroscopy :
- Mass Spectrometry : HRMS (ESI/Q-TOF) to verify molecular ion peaks and isotopic patterns .
- Crystallography : Single-crystal X-ray diffraction (refined via SHELXL) resolves stereochemistry and hydrogen-bonding networks .
- Computational : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites .
Advanced: How can researchers optimize the synthetic yield of this compound while minimizing side products?
- Experimental Design : Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Central Composite Designs (CCD) are effective for reaction optimization .
- Key Parameters :
- Byproduct Mitigation : Monitor reaction progress via TLC/LC-MS and employ scavenger resins (e.g., QuadraSil® AP) to remove unreacted reagents .
Advanced: How should contradictory biological activity data (e.g., in vitro vs. in vivo) be analyzed for this compound?
- Assay Validation :
- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration if CNS activity is suspected .
- Structural Analysis : Compare with analogs (e.g., fluorinated benzamides) to identify substituent effects on activity .
Advanced: What computational strategies are recommended for elucidating structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., glucokinase or ion channels). Focus on the thiadiazole and pyrazole moieties’ roles in binding .
- MD Simulations : Run 100-ns trajectories (e.g., AMBER or GROMACS) to assess conformational stability of the piperidine-thiadiazole hinge region .
- QSAR Models : Develop predictive models using MOE or Schrödinger to correlate electronic parameters (HOMO/LUMO, LogP) with activity data .
Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric or stereochemical configuration?
- Tautomerism : X-ray diffraction distinguishes between pyrazole tautomers (1H vs. 2H) by locating hydrogen atoms. SHELXL refinement is critical for accurate electron density maps .
- Stereochemistry : For chiral centers in the piperidine ring, anomalous dispersion effects (Cu-Kα radiation) or Flack parameter analysis confirm absolute configuration .
- Validation : Cross-validate with DFT-optimized geometries to ensure computational and experimental structures align .
Advanced: What methodologies address discrepancies in solubility and stability during formulation studies?
- Solubility Enhancement :
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
